molecular formula C13H15FO3 B2559356 Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate CAS No. 1609289-58-8

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate

Cat. No.: B2559356
CAS No.: 1609289-58-8
M. Wt: 238.258
InChI Key: JYOHRVHGCJTWSS-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an ethyl ester moiety

Scientific Research Applications

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

Without specific context (such as biological activity), it’s hard to define a ‘mechanism of action’ for this compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. Standard lab safety procedures should be followed when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for various uses in fields like medicinal chemistry, materials science, etc., based on its structural similarity to other active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired ester. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate can be compared with other similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)-2-methylprop-2-enoate: Lacks the fluoro group, which may result in different chemical and biological properties.

    Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylprop-2-enoate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    Ethyl 3-(3-chloro-4-methoxyphenyl)-2-methylprop-2-enoate: Substitution of the fluoro group with a chloro group can affect its chemical behavior and biological activity.

Properties

IUPAC Name

ethyl (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-4-17-13(15)9(2)7-10-5-6-12(16-3)11(14)8-10/h5-8H,4H2,1-3H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOHRVHGCJTWSS-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)F)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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